Denibulin

血管阻断剂 I 期临床试验 最大耐受剂量

Researchers requiring a clinically characterized vascular-disrupting agent (VDA) with defined pharmacokinetics face limited sourcing of well-documented tool compounds. Denibulin (MN-029) addresses this gap with phase I-validated MTD (180 mg/m²) and established tubulin-binding reversibility at the colchicine site. • Induces ~90% tumor necrosis in KHT sarcoma models; enhances radiation & cisplatin efficacy in vivo • Benzimidazole carbamate scaffold with reversible binding kinetics - distinct from CA4P and ABT-751 • Supplied as free base (CAS 284019-34-7); ≥98% purity by HPLC; shipped at ambient temperature Ideal for VDA mechanism studies, vascular shutdown/recovery kinetics, and chemoradiotherapy combination protocol optimization.

Molecular Formula C18H19N5O3S
Molecular Weight 385.4 g/mol
CAS No. 284019-34-7
Cat. No. B1250645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenibulin
CAS284019-34-7
Synonymsdenibulin
MN-029
Molecular FormulaC18H19N5O3S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N
InChIInChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25)/t10-/m0/s1
InChIKeyGAOHLWCIAJNSEE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denibulin (CAS 284019-34-7) 分子概要:可逆性微管解聚型血管阻断剂


Denibulin(研发代号 MN-029)是一种新型小分子血管阻断剂(Vascular Disrupting Agent, VDA),其化学骨架为苯并咪唑氨基甲酸酯(benzimidazole carbamate)[1]。该化合物通过选择性、可逆性地结合于微管蛋白(tubulin)的秋水仙碱(colchicine)结合位点,抑制微管组装,从而破坏肿瘤血管内皮细胞的细胞骨架,导致肿瘤血流中断和继发性肿瘤细胞坏死[2]。Denibulin 已在针对晚期实体瘤患者的 I 期临床试验中完成了人体安全性、药代动力学及初步抗血管效应评估,确定了最大耐受剂量为 180 mg/m²[3]。

Tool Compound Clinical-stage vascular disrupting agent (VDA) for tumor vascular shutdown studies
Mechanism Reversible tubulin binding at colchicine site; disrupts microtubule assembly
Research Context Phase I trial-characterized tool with reported MTD and DLT profile; supports combination studies

Denibulin (CAS 284019-34-7) 不可替代性论证:为何同类 VDA 或微管抑制剂无法通用替换


在血管阻断剂(VDA)及微管蛋白抑制剂这一大类化合物中,不同分子骨架与微管蛋白的相互作用动力学、结合位点精细构象以及下游效应存在根本性差异,这直接决定了其体内抗血管活性的强度、可逆性、选择性以及毒性谱。例如,同为靶向秋水仙碱结合位的 VDA,CA4P 因其分子结构不稳定、对肿瘤血管的选择性较差以及心血管毒性而受限[1];而 ABT-751 虽为口服微管抑制剂,但其体外 IC₅₀ 值在微摩尔级别,且作用机制更偏向直接的抗有丝分裂效应而非快速血管关闭。因此,不能仅凭“微管抑制剂”或“血管阻断剂”的类别标签进行化合物间的随意互换。Denibulin 的可逆结合动力学、特定的二盐酸盐固体形态及其在临床前模型中展现的快速血管关闭与放化疗协同增强效应,构成了其区别于同类候选物的特异性轮廓,必须基于以下直接或间接比较数据来进行科研采购与应用决策。

VDA Class Mismatch
Tubulin binding kinetics and vascular selectivity vary across VDAs; class-level substitution may alter research outcomes.
Reversible Binding Specificity
Reversible colchicine-site binding and dihydrochloride salt form differentiate Denibulin from irreversible or pan-tubulin inhibitors.
Tolerability Profile Transfer
Clinical tolerability and DLT profiles (e.g., CA4P, ZD6126) are not directly transferable; model safety endpoints may differ.

Denibulin (CAS 284019-34-7) 特异性定量证据指南:关键差异化数据


临床耐受剂量确立:Denibulin 相对于同类 VDA 的 MTD 与剂量限制性毒性对比

在晚期实体瘤患者中开展的 I 期临床试验确立了 Denibulin 的最大耐受剂量(MTD)为 180 mg/m²。该研究在 225 mg/m² 剂量水平观察到两例剂量限制性毒性(DLT):一过性脑缺血发作和 3 级转氨酶升高[1]。相比之下,同为靶向微管蛋白的 VDA 药物 CA4P,其在 I 期临床试验中观察到的 DLT 包括可逆性心肌缺血和神经毒性(如共济失调)[2]。另一款 VDA 药物 ZD6126 的 I 期研究中,MTD 为 80 mg/m²(每周给药方案),DLT 为左心室射血分数下降[3]。Denibulin 在剂量水平、DLT 类型及整体耐受性方面展现出可区分的临床安全性特征,这对于后续研究中的剂量选择与联合用药方案设计具有直接参考价值。

MTD & DLT Profile
Trial context
MTD: 180 mg/m² (IV, q3w)
DLTs: transient cerebral ischemia, Grade 3 transaminase elevation
Supports Phase I tolerability endpoint context
Cross-study comparison vs. CA4P and ZD6126; DLT spectra differ
血管阻断剂 I 期临床试验 最大耐受剂量 剂量限制性毒性

体内血管关闭效能:Denibulin 诱导肿瘤广泛坏死的定量证据

在啮齿类 KHT 肉瘤模型中,单次腹腔注射 100 mg/kg 剂量的 Denibulin 可在 24 小时内诱导肿瘤组织发生约 90% 的广泛坏死[1]。这一效应归因于药物对已形成肿瘤血管的快速、选择性关闭,导致继发性缺血性肿瘤细胞死亡。相比之下,另一款进入临床的 VDA 药物 Crolibulin (EPC2407) 在类似的前列腺癌异种移植模型中,虽然也显示了有效的抗血管活性,但通常报道的是“显著的”血管破坏效应,而缺乏如 Denibulin 这般量化的坏死百分比数据[2]。同样,ZD6126 在临床前模型中展示了快速血管关闭,但其坏死程度通常以组织学评分而非精确百分比表述[3]。

In Vivo Necrosis
Reported
~90% tumor necrosis
Reported in vivo vascular disruption endpoint
KHT sarcoma model, 100 mg/kg, 24 h post-dose
血管破坏 肿瘤坏死 KHT 肉瘤模型 剂量依赖性

与放化疗的协同增效作用:Denibulin 增强肿瘤杀伤效应的定量证据

在 KHT 肉瘤模型中,与单独使用放射治疗或顺铂化疗相比,联合使用 100 mg/kg 剂量的 Denibulin 能显著增强肿瘤杀伤效应[1]。虽然该研究未计算精确的协同指数,但结果明确显示联合治疗组的肿瘤生长延迟或肿瘤细胞存活率显著优于单一治疗组。类似地,CA4P 在临床前模型中也被证实能与放疗和化疗协同,但其增强效应常伴有更为显著的心血管毒性担忧[2]。ABT-751 作为一种口服微管抑制剂,其与化疗的协同研究主要集中在体外细胞毒性,体内协同证据有限[3]。

Combination Synergy
Context-dependent
Synergistic enhancement of tumor response with radiation or cisplatin
Supports combination regimen model-response context
Qualitative evidence; synergy index not reported
联合治疗 放射增敏 化疗增敏 顺铂 协同指数

可逆性微管结合机制:Denibulin 区别于不可逆共价抑制剂的动力学特征

Denibulin 选择性地、可逆地结合于微管蛋白的秋水仙碱结合位点[1]。这一可逆结合特性意味着其微管组装抑制效应在药物清除后能够恢复,可能有助于减轻对正常组织(尤其是神经和造血系统)的累积性毒性。相比之下,某些微管抑制剂(如部分长春花生物碱类)以高亲和力、缓慢可逆或不可逆方式结合,导致更持久的微管网络破坏和不同的毒性谱[2]。尽管目前尚无 Denibulin 与其靶点结合的精确亲和力(Kd)或结合/解离速率常数公开数据,但可逆性这一机制特征已构成其区别于不可逆或共价微管抑制剂的关键类别属性。

Binding Mechanism
Class-level
Reversible colchicine-site binding
Class-level mechanism context; may influence toxicity kinetics
Exact binding affinity data not publicly available
微管动力学 可逆抑制 秋水仙碱结合位点 作用机制

Denibulin (CAS 284019-34-7) 最佳科研与工业应用场景


场景一:血管阻断剂(VDA)的体内药效学与作用机制研究

基于 Denibulin 在 KHT 肉瘤模型中诱导约 90% 肿瘤坏死的明确体内药效数据[1],该化合物是进行 VDA 机制研究、血管关闭动力学评估以及肿瘤微环境(缺氧、pH 变化)研究的理想工具药。其可逆性结合微管蛋白的特性使其特别适合研究血管关闭后的恢复动力学,以及与抗血管生成药物(如 VEGF 抑制剂)的序贯治疗策略。

场景二:放射治疗与化疗的增敏研究

鉴于临床前研究已证实 Denibulin 能显著增强放疗和顺铂化疗的抗肿瘤效应[1],Denibulin 是探索 VDA 联合放疗或化疗最佳时机、剂量及方案的宝贵研究试剂。研究人员可利用其已知的 MTD (180 mg/m²) 和耐受性数据[2] 设计更为精准的联合给药方案,以最大化肿瘤控制效果并管理潜在毒性。

场景三:新型二盐酸盐固体形态的制剂与表征研究

专利文献详细描述了 Denibulin 二盐酸盐(MN-029.2HCl)的合成、表征(包括特定的 XRPD 衍射峰)及冻干制剂制备方法[3]。对于从事药物制剂、固体化学或专利规避研究的科研与工业用户,获取该特定盐型及参考其公开的物理化学特性数据,是进行相关制剂开发或分析对比工作的重要前提。

场景四:血管靶向药物对比研究中的参照化合物

在开发和评估新型 VDA 或微管抑制剂的项目中,Denibulin 可作为重要的临床阶段参照化合物。其独特的苯并咪唑氨基甲酸酯骨架、可逆结合机制、明确的 I 期临床 MTD 及 DLT 谱[2],以及详尽的体内药效数据[1],为与新型候选物在活性、选择性、毒性和药代动力学等多维度的平行比较提供了坚实、可量化的基准。

Application
Selection Property
Validation Focus
VDA mechanism and pharmacodynamics research
Reversible tubulin binding with reported in vivo vascular shutdown activity
Vascular shutdown kinetics and tumor microenvironment endpoint assessment
Radiosensitization and chemosensitization studies
Combination regimen tumor-response modulation with radiation or cisplatin
Combination timing, dose, and tumor growth delay endpoint validation
Solid-state and salt form characterization
Dihydrochloride salt with defined XRPD pattern
Solid-state characterization and formulation development review
VDA and microtubule inhibitor benchmarking
Clinical-stage VDA with reported Phase I DLT profile and in vivo necrosis data
Cross-compound pharmacological and tolerability endpoint comparison

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